

Technical Guide to the Solubility of Tetrabutylammonium Halides in Organic Solvents

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Compound of Interest

Compound Name: *Tetrabutylammonium
Dibromochloride*

Cat. No.: *B1359744*

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Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the solubility of common tetrabutylammonium halides, specifically Tetrabutylammonium Bromide (TBAB) and Tetrabutylammonium Chloride (TBAC). The initial request for "**Tetrabutylammonium Dibromochloride**" likely refers to Tetrabutylammonium Dichlorobromide ($C_{16}H_{36}BrCl_2N$), a compound for which specific solubility data is not readily available in published literature. The principles, protocols, and data presented herein for the closely related and widely used analogs, TBAB and TBAC, provide a strong foundational understanding applicable to other quaternary ammonium salts.

Introduction to Tetrabutylammonium Halides and Their Solubility

Tetrabutylammonium salts are quaternary ammonium compounds characterized by a central nitrogen atom bonded to four butyl groups. The nature of the anionic counterpart significantly influences their physical and chemical properties, including solubility. The large, nonpolar tetrabutylammonium cation generally imparts solubility in organic solvents, while the anionic halide contributes to polarity and potential solubility in protic solvents. Understanding the solubility of these salts is critical for their application as phase-transfer catalysts, electrolytes, and reagents in a wide array of chemical syntheses and formulations.

Solubility Data of Tetrabutylammonium Halides

The following table summarizes the available quantitative and qualitative solubility data for Tetrabutylammonium Bromide (TBAB) and Tetrabutylammonium Chloride (TBAC) in various organic solvents.

Compound	Solvent	Temperature (°C)	Solubility	Data Type	Citation
Tetrabutylammonium Bromide (TBAB)	Water	20	~600 g/L	Quantitative	[1][2]
Dichloromethane	Ambient	Soluble	Qualitative	[1]	
Ethanol	Ambient	Soluble	Qualitative	[1]	
Acetone	Ambient	Soluble	Qualitative	[3][4]	
Diethyl Ether	Ambient	Soluble	Qualitative	[3][4]	
Toluene	Ambient	Slightly Soluble	Qualitative	[1]	
Benzene	Ambient	Slightly Soluble	Qualitative	[3][4]	
Benzene	25 - 50	Data measured but not specified	-	[5][6]	
Tetrabutylammonium Chloride (TBAC)	Water	100	Very Soluble	Qualitative	[7]
Water	Ambient	Difficulty Soluble / Limited	Qualitative	[7][8]	
Ethanol	78	Very Soluble	Qualitative	[7]	
Ethanol	Ambient	Soluble	Qualitative	[8][9]	
Chloroform	Ambient	Easily Soluble	Qualitative	[9]	

Acetone	Ambient	Easily Soluble	Qualitative	[8] [9]
Dimethylformamide	50	320 g / 100 g solvent	Quantitative	[7]
Benzene	Ambient	Slightly Soluble	Qualitative	[9]
Diethyl Ether	Ambient	Difficulty Soluble	Qualitative	[7]

Experimental Protocol for Solubility Determination

The following section details a standard isothermal equilibrium method for accurately determining the solubility of a solid compound, such as a tetrabutylammonium salt, in an organic solvent.

3.1. Materials and Equipment

- Tetrabutylammonium salt (solute)
- Organic solvent of interest
- Analytical balance (± 0.1 mg)
- Temperature-controlled shaker or magnetic stirrer with hot plate
- Vials or flasks with airtight seals
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- Drying oven or vacuum oven

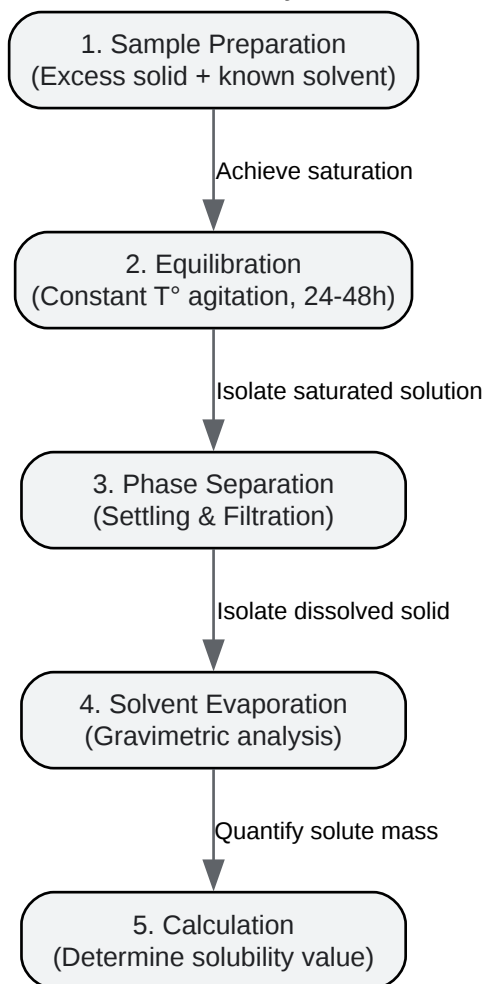
3.2. Procedure

- **Sample Preparation:** Add an excess amount of the tetrabutylammonium salt to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
- **Solvent Addition:** Add a known volume or mass of the desired organic solvent to the vial.
- **Equilibration:** Seal the vial tightly and place it in a temperature-controlled shaker or on a stirrer. Agitate the mixture at a constant, specified temperature for a sufficient duration to ensure equilibrium is reached. A period of 24-48 hours is typically recommended.
- **Phase Separation:** After equilibration, cease agitation and allow the solid to settle. To ensure no undissolved particles are transferred, carefully draw the supernatant (the saturated solution) using a syringe and pass it through a syringe filter into a clean, pre-weighed vial.
- **Quantification of Dissolved Solute:**
 - **Gravimetric Method:** Weigh the vial containing the filtered saturated solution.
 - Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is preferred to facilitate evaporation at a lower temperature.
 - Once all the solvent has evaporated, cool the vial in a desiccator and weigh it again. The difference between the final and initial vial weights gives the mass of the dissolved solute.
- **Calculation:** The solubility can be expressed in various units, such as g/L, g/100g of solvent, or molality.
 - $\text{Solubility (g/L)} = (\text{Mass of residue (g)}) / (\text{Volume of filtrate (L)})$
 - $\text{Solubility (g/100g solvent)} = (\text{Mass of residue (g)}) / (\text{Mass of solvent (g)}) * 100$
 - The mass of the solvent is determined by the difference between the mass of the filtered solution and the mass of the residue.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining solubility.

Workflow for Solubility Determination



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Caption: Experimental workflow for determining solid-liquid solubility.

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